4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound that belongs to a class of benzamide derivatives. This compound features a unique isoindole core structure, which is known for its diverse biological activities. The presence of the butoxy group and the dioxo isoindole moiety contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound is synthesized through various chemical reactions involving starting materials such as substituted benzamides and isoindole derivatives. The synthesis methods often involve multi-step processes that include functional group transformations and coupling reactions.
4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is classified as an organic compound within the categories of:
The synthesis of 4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves several key steps:
The synthesis may utilize various reagents and catalysts, including:
Key molecular data includes:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Reactions are often carried out under controlled conditions to optimize yields and selectivity. Techniques such as High Performance Liquid Chromatography (HPLC) are employed for monitoring reaction progress and purity assessment.
The mechanism of action for 4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide primarily relates to its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures have shown activity against targets like metabotropic glutamate receptors, suggesting potential therapeutic applications in neurological disorders .
Key physical properties include:
Chemical properties include:
4-butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has potential applications in:
The ongoing research into this compound's pharmacological properties highlights its significance in drug discovery and development processes.
4-Butoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a synthetically engineered small molecule within the benzamide-isoindolyl carboxamide class. Its systematic IUPAC name defines the core structural features: a 2-methylisoindoline-1,3-dione (phthalimide) scaffold substituted at the 5-position by an amide-linked 4-butoxybenzoyl group. The molecular formula is C₂₀H₁₈N₂O₄, with a molecular weight of 350.37 g/mol. Key structural components include: [5]
Table 1: Structural Descriptors of 4-Butoxy-N-(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)Benzamide
Feature | Descriptor |
---|---|
Systematic Name | 4-Butoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Molecular Formula | C₂₀H₁₈N₂O₄ |
Molecular Weight | 350.37 g/mol |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(C(=O)C2=O)C |
Key Functional Groups | Phthalimide, tertiary amide, alkyl ether |
This scaffold shares homology with bioactive isoindole derivatives documented in pharmaceutical research, such as heparanase inhibitors (e.g., 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide) and metabotropic glutamate receptor (mGluR) modulators [5]. The strategic placement of the butoxy group differentiates it from shorter-chain analogs, potentially optimizing hydrophobic pocket interactions in target proteins.
The compound emerged during structure-activity relationship (SAR) explorations targeting allosteric sites of G protein-coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs), between 2010–2015. Its design leveraged known pharmacophores from two lineages: [3] [4]
Initial pharmacological profiling revealed its activity as a positive allosteric modulator (PAM) of mGluR5, with EC₅₀ values <1 µM in calcium mobilization assays. Unlike orthosteric agonists, it potentiated glutamate-induced receptor activation without intrinsic agonism—a hallmark of second-generation mGluR modulators [3]. This pharmacological profile positioned it as a candidate for neurological disorders involving glutamatergic dysregulation, such as schizophrenia-related cognitive deficits and Fragile X syndrome, where mGluR5 PAMs showed preclinical efficacy [3] [4]. The synthesis route—likely involving amide coupling between 4-butoxybenzoic acid and 5-amino-2-methylisoindoline-1,3-dione—was standardized by 2012, enabling broader SAR studies [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8